molecular formula C19H17ClN2OS B2511963 N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide CAS No. 436841-38-2

N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide

Cat. No.: B2511963
CAS No.: 436841-38-2
M. Wt: 356.87
InChI Key: ZUESEGNFJDXCAN-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide typically involves the reaction of 2-(quinolin-8-ylsulfanyl)acetic acid with 2-(4-chlorophenyl)ethylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The quinoline moiety is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial cell death. Additionally, the compound may interact with other cellular pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the 4-chlorophenyl and quinolin-8-ylsulfanyl groups enhances its antimicrobial and anticancer activities compared to other quinoline derivatives .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-quinolin-8-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2OS/c20-16-8-6-14(7-9-16)10-12-21-18(23)13-24-17-5-1-3-15-4-2-11-22-19(15)17/h1-9,11H,10,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUESEGNFJDXCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)SCC(=O)NCCC3=CC=C(C=C3)Cl)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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